molecular formula C19H21N3O B2764070 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide CAS No. 1235380-97-8

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2764070
CAS No.: 1235380-97-8
M. Wt: 307.397
InChI Key: HKWHUQZERXAAFY-UHFFFAOYSA-N
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Description

N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide is a pyrazole-acetamide hybrid characterized by a naphthalene moiety linked to an acetamide core and a 3,5-dimethylpyrazole ethyl chain. This structure combines aromatic and heterocyclic components, which are common in bioactive molecules. Pyrazole derivatives are widely studied for their antimicrobial, antifungal, and insecticidal properties due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-14-12-15(2)22(21-14)11-10-20-19(23)13-17-8-5-7-16-6-3-4-9-18(16)17/h3-9,12H,10-11,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWHUQZERXAAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)CC2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable 1,3-diketone with hydrazine or a substituted hydrazine under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Acylation: The resulting intermediate is then acylated with naphthalene-1-yl acetic acid or its derivatives to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole and naphthalene derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide would depend on its specific biological target. Generally, compounds with pyrazole and naphthalene structures can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares structural similarities with several acetamide-pyrazole derivatives (Table 1). Key distinctions arise from substituents on the acetamide nitrogen, heterocyclic appendages, and aromatic systems:

Compound Name Key Structural Features Biological Activity Reference
N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide Bromophenyl substituent, no pyrazole Antifungal, insecticidal
N-(3,5-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide Dichlorophenyl group, no pyrazole Antimicrobial
7c () Chlorophenyl-imidazole-pyrazole hybrid Antimicrobial
6b () Nitrophenyl-triazole-naphthoxyacetamide Not specified (structural)
Compound 189 () Difluoromethylpyrazole, indazolyl substituent Likely kinase inhibition

Key Observations :

  • Nitro groups (e.g., 6b in ) increase polarity, which may affect bioavailability .
  • Heterocyclic Additions : Imidazole () or triazole () rings introduce additional hydrogen-bonding sites, which can modulate activity. The target compound’s pyrazole-ethyl chain offers conformational flexibility compared to rigid triazole systems .
Physical and Spectroscopic Properties

Comparative data for selected compounds (Table 2):

Compound Melting Point (°C) Yield (%) Key IR Bands (cm⁻¹) ¹H NMR Shifts (δ, ppm)
Target* Not reported Not given ~1670 (C=O), ~1600 (C=C) Pyrazole CH3: ~2.2–2.5
7c () 144–146 70 1671 (C=O), 1599 (C=C) Pyrazole CH3: 2.25 (s)
6b () Not reported Not given 1682 (C=O), 1587 (C=C) Triazole H: 8.36 (s)
N-(4-Bromophenyl)-... () Not reported Not given Similar C=O and aromatic bands Aromatic H: 7.2–8.1

Key Observations :

  • Melting Points : Pyrazole-imidazole hybrids () exhibit higher melting points (140–172°C) than triazole derivatives, suggesting stronger intermolecular forces (e.g., hydrogen bonding) .
  • Spectroscopy : All compounds show strong C=O stretches (~1670–1682 cm⁻¹) in IR, confirming amide formation. ¹H NMR pyrazole methyl groups resonate near δ 2.2–2.5, consistent with electron-withdrawing effects .
Crystallographic and Stability Insights

Crystal structures of related compounds () reveal:

  • Dihedral Angles : Pyrazole and phenyl rings in N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide exhibit torsional angles of 38–56°, influencing molecular packing and solubility .
  • Hydrogen Bonding : Intermolecular N–H···O bonds stabilize dimers, which may correlate with higher melting points and shelf stability .

Biological Activity

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H21N3OC_{19}H_{21}N_{3}O, with a molecular weight of approximately 307.397 g/mol. Its structure features a pyrazole ring linked to an ethyl group and a naphthyl acetamide moiety, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The pyrazole ring is known for participating in hydrogen bonding and π-π interactions, enhancing binding affinity and specificity towards molecular targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Binding : Its structure allows for interaction with various receptors, potentially modulating signaling pathways related to pain and inflammation.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including colon carcinoma (HCT-15). The structure-activity relationship (SAR) analysis suggests that modifications in the naphthyl moiety can enhance cytotoxic effects.

Cell Line IC50 (µM) Reference
HCT-15< 10
Jurkat (T-cell leukemia)< 20
A-431 (epidermoid carcinoma)< 15

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in preclinical models. It inhibits the production of pro-inflammatory cytokines and reduces edema in animal models of inflammation.

Antibacterial Activity

Preliminary studies suggest that this compound may possess antibacterial properties against Gram-positive bacteria, although further studies are needed to confirm these findings.

Case Studies

  • Cytotoxicity Studies : A series of compounds derived from this compound were tested for cytotoxicity against various cancer cell lines. Results indicated that modifications to the naphthyl group significantly influenced cytotoxic potency, with certain derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Mechanistic Studies : Molecular docking studies have elucidated the binding interactions between the compound and target proteins involved in cancer progression. These studies highlighted critical interactions that could be exploited for drug design .

Q & A

Q. What are the standard synthetic routes for N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions, including 1,3-dipolar cycloaddition or nucleophilic substitution. For example, alkyne-azide cycloaddition reactions using copper catalysts (e.g., Cu(OAc)₂) in solvent systems like tert-BuOH:H₂O (3:1) yield triazole-linked intermediates . Key intermediates are characterized using:

  • IR spectroscopy to confirm functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretches at ~3260 cm⁻¹).
  • NMR spectroscopy (¹H/¹³C) to assign proton environments (e.g., aromatic protons at δ 7.2–8.4 ppm) and carbon connectivity.
  • HRMS for molecular ion validation (e.g., [M+H]⁺ matching theoretical m/z within 0.001 Da) .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

A multi-technique approach is essential:

  • ¹H NMR identifies substituent patterns (e.g., naphthalene protons as multiplets, pyrazole methyl groups as singlets at δ 2.1–2.3 ppm).
  • ¹³C NMR resolves carbonyl carbons (~165 ppm) and quaternary aromatic carbons.
  • IR spectroscopy validates amide C=O and NH groups.
  • HRMS ensures molecular formula accuracy. Cross-referencing with synthetic protocols minimizes misassignment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Optimization strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance solubility of aromatic intermediates, while mixed solvents (e.g., tert-BuOH:H₂O) improve cycloaddition efficiency .
  • Catalyst loading : Copper(I) catalysts at 5–10 mol% balance reaction rate and byproduct formation.
  • Temperature control : Room temperature for cycloadditions vs. reflux for amide couplings.
  • Purification : Recrystallization (ethanol) or column chromatography (silica gel, ethyl acetate/hexane) removes unreacted azides/alkynes .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

  • Multi-technique validation : Cross-check NMR with IR and HRMS. For example, unexpected splitting in aromatic regions may arise from rotamers; variable-temperature NMR can confirm dynamic processes.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts to validate experimental assignments .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, resolving ambiguities in NMR/IR .

Q. What methodologies are used to study this compound’s interactions with biological targets?

  • Molecular docking : Predict binding modes with proteins (e.g., kinases) using software like AutoDock Vina.
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) in real-time.
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
  • Cellular assays : Dose-response studies (IC₅₀) in cancer cell lines assess potency .

Q. How can crystallographic data enhance understanding of this compound’s reactivity?

  • X-ray diffraction reveals bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonds between amide NH and pyrazole rings).
  • Software tools : APEX2 for data collection, SHELXT for structure solution, and Olex2 for refinement.
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., π-π stacking between naphthalene rings) influencing solubility and stability .

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